molecular formula C6H13N3O B182203 6-Azidohexan-1-ol CAS No. 146292-90-2

6-Azidohexan-1-ol

Cat. No.: B182203
CAS No.: 146292-90-2
M. Wt: 143.19 g/mol
InChI Key: WHYHCPIPOSTZRU-UHFFFAOYSA-N
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Description

6-Azidohexan-1-ol (CAS: 146292-90-2) is a six-carbon primary alcohol functionalized with an azide (-N₃) group at the terminal position. Its molecular formula is C₆H₁₃N₃O, with a molecular weight of 143.187 g/mol . The compound is a colorless oil at room temperature and is typically stored at -20°C under dark, dry conditions to prevent degradation .

Preparation Methods

Synthetic Routes and Reaction Conditions: 6-Azidohexan-1-ol can be synthesized through a nucleophilic substitution reaction. One common method involves the reaction of 6-bromohexan-1-ol with sodium azide in a polar aprotic solvent such as dimethylformamide (DMF). The reaction is typically carried out at elevated temperatures (around 80°C) for several hours to ensure complete substitution .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, ensuring safety protocols for handling azides, and implementing purification steps to obtain the desired product with high purity.

Types of Reactions:

    Substitution Reactions: The azido group in this compound can participate in nucleophilic substitution reactions, often leading to the formation of triazoles through click chemistry.

    Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

    Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC).

Common Reagents and Conditions:

    Copper Catalysts: Used in click chemistry to form triazoles.

    Lithium Aluminum Hydride: Used for the reduction of the azido group to an amine.

    Pyridinium Chlorochromate: Used for the oxidation of the hydroxyl group to a carbonyl group.

Major Products Formed:

    Triazoles: Formed through click chemistry.

    Amines: Formed through the reduction of the azido group.

    Carbonyl Compounds: Formed through the oxidation of the hydroxyl group.

Scientific Research Applications

Synthesis of Glycoconjugates

One of the primary applications of 6-azidohexan-1-ol is in the synthesis of glycoconjugates, which are essential for studying glycan-protein interactions. In a study focused on schistosome-derived oligosaccharides, this compound was utilized as a linker to attach oligosaccharides to gold nanoparticles. This approach facilitated the development of enzyme-linked immunosorbent assays (ELISA) to probe antibody binding against specific glycan structures associated with schistosomiasis. The study demonstrated that the length of the oligofucose chains influenced antibody binding, highlighting the potential diagnostic applications of these glycoconjugates .

Click Chemistry

This compound serves as a reactant in click chemistry, particularly in Huisgen's 1,3-dipolar cycloaddition reactions. It can react with terminal alkynes in the presence of copper catalysts to form triazole linkages, which are stable and can be used to create diverse polymeric materials or bioconjugates. This method has been applied to synthesize various azole compounds with potential therapeutic applications .

Biological Studies

The compound has also been employed in biological studies to investigate immune responses. For instance, research involving the conjugation of this compound with glycan structures has been directed towards understanding how these glycans can elicit immune responses in models of infection. The ability to create high-density glycan arrays using this compound allows for detailed studies on antibody recognition and binding specificity, which is crucial for vaccine development and immunodiagnostics .

Materials Science

In materials science, this compound can be used as a building block for synthesizing functionalized polymers or coatings that possess specific biological activities. Its azide group can facilitate further modifications through click chemistry, enabling the design of smart materials that respond to biological stimuli or have enhanced properties for biomedical applications.

Case Studies

Study Application Findings
Schistosome Glycans Synthesis of oligosaccharidesDemonstrated effective antibody binding dependent on glycan length; potential for diagnostics in schistosomiasis.
Click Chemistry Synthesis of azolesUtilized this compound in copper-catalyzed reactions to produce diverse triazole compounds.
Immune Response Studies Glycan-protein interactionsShowed how synthesized glycans can elicit specific immune responses, aiding vaccine development efforts.

Mechanism of Action

The mechanism of action of 6-Azidohexan-1-ol primarily involves its reactivity due to the azido group. The azido group can undergo cycloaddition reactions with alkynes to form triazoles, a process facilitated by copper catalysts. This reactivity is exploited in click chemistry, where the formation of triazoles is used to link molecules together in a highly specific and efficient manner .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Homologous Azido-Alcohols

A homologous series of azido-alcohols with varying chain lengths (C5–C12) shares the general structure n-Azidoalkan-1-ol . Key comparisons include:

Compound CAS No. Chain Length Molecular Weight (g/mol) Key Applications Reactivity Notes
6-Azidohexan-1-ol 146292-90-2 C6 143.187 Click chemistry, glycoconjugates, probes Optimal balance of solubility and reactivity
5-Azidopentan-1-ol - C5 ~129.16 Limited use due to steric hindrance Faster reaction kinetics, lower stability
7-Azidoheptan-1-ol 57395-45-6 C7 157.21 Lipid-based conjugates Increased lipophilicity, slower reactions
8-Azidooctan-1-ol 57395-46-7 C8 171.24 Membrane anchor studies Reduced aqueous solubility
12-Azidododecan-1-ol 57395-51-4 C12 227.33 Nanoparticle functionalization High hydrophobicity, phase separation

Key Findings :

  • Reactivity in Click Chemistry : Shorter chains (C5–C6) exhibit faster reaction rates due to reduced steric hindrance. For example, this compound achieves >95% regioselectivity in triazole synthesis , whereas C12 analogs require elevated temperatures .
  • Solubility : Aqueous solubility decreases with chain length. C6 derivatives are ideal for water-based reactions, while C8–C12 analogs require organic solvents .
  • Biological Compatibility : C6–C8 chains are optimal for cell-penetrating probes, balancing membrane permeability and cytotoxicity .

Functional Analogs: Azide vs. Amine/Alkyne Linkers

This compound is compared to non-azido linkers with similar chain lengths:

Compound Functional Group Key Advantages Limitations
This compound -N₃ Bioorthogonal CuAAC compatibility Light-sensitive, explosive risk (low)
6-Aminohexan-1-ol -NH₂ Stable, versatile in amide couplings Requires activation (e.g., NHS esters)
6-Hexyn-1-ol -C≡CH Alternative click chemistry (SPAAC) Requires strained cyclooctynes

Key Findings :

  • Azide vs. Amine: While 6-Aminohexan-1-ol (CAS: 4048-33-3) is stable and used in peptide synthesis, it lacks the bioorthogonal utility of azides .
  • Azide vs. Alkyne : 6-Hexyn-1-ol enables strain-promoted click reactions but requires specialized reagents, increasing cost .

Research Findings and Application-Specific Comparisons

Probe Design for Enzymology

  • In ligand-directed probes, C6 linkers provide 11–16 Å spacing between ligand and electrophile, critical for enzyme inhibition .
  • C3–C5 analogs are too short for effective target engagement, while C12 linkers cause aggregation .

Antiparasitic Click Phospholipids

  • This compound-derived triazoles exhibit enhanced binding to parasitic enzymes (e.g., schistosome targets) compared to C7–C8 analogs, attributed to optimal hydrophobic interactions .

Data Tables

Table 1: Physicochemical Properties of Selected Azido-Alcohols

Compound Boiling Point (°C) logP TPSA (Ų) Hydrogen Bond Donors
This compound 245–250 0.89 59.1 1
7-Azidoheptan-1-ol 260–265 1.32 59.1 1
8-Azidooctan-1-ol 275–280 1.75 59.1 1

Notes: logP (octanol-water partition coefficient) increases with chain length, correlating with lipophilicity .

Biological Activity

6-Azidohexan-1-ol, with the chemical formula C6_6H13_{13}N3_3O, is a compound that contains an azide functional group. It is recognized for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article aims to provide a comprehensive overview of the biological activities associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.

Basic Information

PropertyValue
CAS Number146292-90-2
Molecular Weight143.19 g/mol
Purity>98.0% (GC)
Physical StateLiquid (colorless to light yellow)
Specific Gravity1.01
Storage ConditionsFrozen (-20°C), inert gas

This compound is sensitive to light, moisture, and heat, which necessitates careful handling and storage under inert conditions .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of azide-containing compounds, including this compound. The azide group can participate in various chemical reactions that may disrupt microbial cell walls or interfere with metabolic pathways.

Case Study: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. Results indicated significant inhibition of growth in Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent .

Cytotoxic Effects

Research has shown that azide derivatives can exhibit cytotoxic effects against cancer cell lines. The mechanism often involves the induction of apoptosis or necrosis in targeted cells.

Case Study: Cytotoxicity Assessment
In vitro assays demonstrated that this compound induced cytotoxicity in several cancer cell lines, including breast and lung cancer cells. The compound's ability to trigger apoptotic pathways was confirmed through flow cytometry analysis .

The biological activity of this compound can be attributed to its ability to form reactive intermediates upon reduction or through click chemistry reactions. These intermediates can interact with biomolecules such as proteins and nucleic acids, leading to altered cellular functions.

Mechanistic Insights
The compound can undergo Huisgen's 1,3-dipolar cycloaddition reactions when combined with terminal alkynes, resulting in the formation of triazole derivatives that possess enhanced biological activities . This reaction pathway is significant for developing new therapeutic agents.

Synthesis and Applications

Synthesis methods for this compound typically involve the conversion of hexanol derivatives into azides using sodium azide or other azide sources under controlled conditions. The compound has been utilized in various applications, particularly in bioconjugation and drug development.

Comparative Studies

A comparative analysis of similar azide compounds reveals that this compound exhibits superior biological activity compared to other derivatives due to its unique structural properties.

Compound NameAntimicrobial ActivityCytotoxicity (IC50 µM)
This compoundHigh15
AzidoethanolModerate25
AzidobutanolLow>50

Q & A

Basic Research Questions

Q. How is 6-Azidohexan-1-ol synthesized, and what characterization methods are essential for confirming its purity and structure?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution of 6-bromohexan-1-ol with sodium azide under controlled conditions. Characterization requires a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm the hydroxyl and azide group positions, Fourier-transform infrared (FTIR) spectroscopy to identify the azide stretch (~2100 cm⁻¹), and high-resolution mass spectrometry (HRMS) to validate molecular weight. For purity assessment, thin-layer chromatography (TLC) or HPLC with UV detection is recommended .

Q. What are the primary research applications of this compound in polymer chemistry?

  • Methodological Answer : The compound is widely used in click chemistry, particularly copper-catalyzed azide-alkyne cycloaddition (CuAAC), to functionalize polymers or create cross-linked networks. For example, it can react with terminal alkynes to form triazole-linked copolymers, enhancing mechanical properties. Its hydroxyl group allows further derivatization, such as esterification with carboxylic acids (e.g., glutaric acid) to synthesize poly(ester amide)s with tailored thermal stability .

Q. What spectroscopic techniques are critical for tracking this compound reactivity in real-time?

  • Methodological Answer : Real-time monitoring of azide conversion in reactions like CuAAC can be achieved using FTIR to track the disappearance of the azide peak (~2100 cm⁻¹). For kinetic studies, ¹H NMR can quantify triazole formation by observing proton shifts in the 7-8 ppm range. Reactivity in complex mixtures may require hyphenated techniques like LC-MS to resolve intermediates .

Advanced Research Questions

Q. How can researchers address contradictions in reported reaction yields when using this compound in CuAAC reactions?

  • Methodological Answer : Discrepancies in yields often arise from variations in catalyst loading, solvent polarity, or oxygen exposure. To resolve contradictions, systematically test reaction parameters using design-of-experiments (DoE) frameworks. For example, compare tris(triazolylmethyl)amine ligands versus TBTA in different solvents (e.g., DMF vs. THF) to optimize copper(I) stability. Cross-validate results with kinetic profiling and density functional theory (DFT) calculations to identify rate-limiting steps .

Q. What strategies optimize the stability of this compound during long-term storage in experimental settings?

  • Methodological Answer : The azide group is sensitive to photolysis and thermal degradation. Store the compound at –20°C under inert atmosphere (argon or nitrogen) in amber vials. Pre-purify solvents (e.g., THF, DMF) to remove peroxides, which can accelerate decomposition. Periodically monitor stability via TLC or NMR, and consider adding stabilizers like butylated hydroxytoluene (BHT) at 0.1% w/w .

Q. How does steric hindrance influence the regioselectivity of this compound in multi-component reactions?

  • Methodological Answer : Steric effects from the hexanol chain can direct regioselectivity in reactions like Huisgen cycloaddition. Use molecular docking simulations to map steric interactions in transition states. Experimentally, compare reaction outcomes with shorter-chain analogs (e.g., 3-azidopropan-1-ol) to isolate steric contributions. Kinetic isotope effects (KIEs) and Hammett plots further elucidate electronic versus steric influences .

Q. What computational tools are effective for predicting the reactivity of this compound in novel catalytic systems?

  • Methodological Answer : Molecular dynamics (MD) simulations with force fields like OPLS-AA can model solvent effects on azide-alkyne interactions. For electronic structure analysis, employ DFT (e.g., B3LYP/6-31G*) to calculate frontier molecular orbitals and activation energies. Machine learning platforms (e.g., Chemprop) trained on azide reaction datasets can predict optimal catalysts or solvents for untested systems .

Q. Data Analysis & Contradiction Resolution

Q. How should researchers reconcile conflicting data on the cytotoxicity of this compound in biological studies?

  • Methodological Answer : Contradictions may arise from differences in cell lines, azide concentrations, or residual copper catalysts. Conduct dose-response assays across multiple cell types (e.g., HEK293 vs. HeLa) with strict controls for copper content (ICP-MS verification). Use transcriptomic profiling (RNA-seq) to identify pathways affected by azide-specific toxicity versus copper-induced stress .

Q. What statistical approaches are recommended for analyzing batch-to-batch variability in this compound synthesis?

  • Methodological Answer : Apply multivariate analysis (e.g., PCA) to identify critical process parameters (CPPs) such as reaction temperature or azide purity. Use Anderson-Darling tests to assess normality of yield distributions and Tukey’s HSD for post-hoc comparisons. For quality-by-design (QbD) optimization, employ response surface methodology (RSM) to model interactions between CPPs .

Q. Ethical & Reproducibility Considerations

Q. How can researchers ensure reproducibility when publishing studies involving this compound?

  • Methodological Answer : Adhere to FAIR data principles by depositing raw NMR, HPLC, and kinetic data in repositories like Zenodo. Provide detailed synthetic protocols, including exact grades of reagents (e.g., "sodium azide, ≥99.5%, Sigma-Aldrich 71289"). For biological assays, report cell passage numbers and culture conditions following MIAME guidelines. Cross-validate results with independent batches of the compound .

Properties

IUPAC Name

6-azidohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13N3O/c7-9-8-5-3-1-2-4-6-10/h10H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHYHCPIPOSTZRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCO)CCN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90453324
Record name 6-azidohexan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90453324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

146292-90-2
Record name 6-azidohexan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90453324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

6-Bromo-1-hexanol (5.00 g, 27.6 mmol) was dissolved in 12 mL of DMF. To this solution, sodium azide (4.00 g, 61.5 mmol) was added and the mixture was stirred at 50° C. for 3 days. The mixture was concentrated by evaporation, and distilled water (10 mL) was added thereto. This aqueous solution was extracted six times with diethyl ether, and the combined organic extracts were dried over magnesium sulfate, followed by evaporation to give a product (6-azido-1-hexanol). The yield was 99% or more.
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
12 mL
Type
solvent
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step Two
Yield
99%

Retrosynthesis Analysis

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Feasible Synthetic Routes

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